Lipophilicity (LogP) Comparison: Balancing Membrane Permeability and Solubility
1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine exhibits an experimental LogP of 2.76 , which represents a significant lipophilicity shift compared to its closest analogs. This value lies between the less lipophilic 1-benzyl-3-methyl-1H-pyrazol-5-amine (LogP = 1.51) and the more lipophilic 1-benzyl-3-phenyl-1H-pyrazol-5-amine (LogP = 3.42) . The quantified difference is +1.25 LogP units relative to the methyl analog and -0.66 LogP units relative to the phenyl analog, indicating a distinct balance in the lipophilicity profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.76 |
| Comparator Or Baseline | 1-Benzyl-3-methyl-1H-pyrazol-5-amine (LogP = 1.51); 1-Benzyl-3-phenyl-1H-pyrazol-5-amine (LogP = 3.42) |
| Quantified Difference | +1.25 vs. methyl analog; -0.66 vs. phenyl analog |
| Conditions | Calculated/Experimental LogP values from vendor technical datasheets. |
Why This Matters
LogP critically influences passive membrane permeability and aqueous solubility; a value of 2.76 is within the optimal range (1-3) for oral bioavailability, whereas the methyl analog may exhibit poorer permeability and the phenyl analog may suffer from solubility-limited absorption.
